Dicamba-butyric acid

Immunoassay sensitivity Hapten heterology Environmental monitoring

Routine competitive ELISA for dicamba suffers from poor sensitivity (IC₅₀ = 195 µg/L) due to non-immunogenic native dicamba conjugates. Dicamba-butyric acid solves this limitation as a rationally designed heterologous hapten with a C-2 phenolic oxygen tether and carboxylated spacer arm. - Achieves 0.24 ng/mL LOD, 90-120% recovery, CV <20% in water matrix assays - Enables stoichiometric NHS ester conjugation to carrier proteins (MALDI-TOF-MS validated) - Orthogonal tethering site (C-2) to DCa (C-5) for heterologous screening Procure for regulatory environmental monitoring and mAb development against auxin-mimic herbicides.

Molecular Formula C12H12Cl2O5
Molecular Weight 307.12 g/mol
Cat. No. B12374791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba-butyric acid
Molecular FormulaC12H12Cl2O5
Molecular Weight307.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)O)OCCCCC(=O)O)Cl
InChIInChI=1S/C12H12Cl2O5/c13-7-4-5-8(14)11(10(7)12(17)18)19-6-2-1-3-9(15)16/h4-5H,1-3,6H2,(H,15,16)(H,17,18)
InChIKeyYLWLBXVMYGMCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicamba-Butyric Acid Hapten for Dicamba Immunoassays


Dicamba-butyric acid (CAS 2892008-11-4, C₁₂H₁₂Cl₂O₅, MW 307.13) is a synthetic heterologous hapten designed for the development of high-affinity monoclonal antibodies against the auxin-mimic herbicide dicamba [1]. Unlike dicamba itself, which is non-immunogenic due to its low molecular weight, Dicamba-butyric acid incorporates a carboxylated aliphatic spacer arm attached via the phenolic oxygen at the C-2 position, enabling covalent conjugation to carrier proteins while preserving the key antigenic determinants (chlorine atoms, aromatic ring) of the target analyte [1]. This compound belongs to a rationally designed hapten family described by López-Puertollano et al. (2022) for constructing sensitive competitive immunoassays to monitor dicamba residues in environmental waters [1].

Why Dicamba-Butyric Acid Cannot Be Substituted


Immunoassay sensitivity for small-molecule herbicides is critically governed by hapten design—specifically, the tethering site and linker composition used for protein conjugation [1]. Early attempts to use dicamba directly conjugated through its native carboxylic acid group yielded antibodies with poor affinity, resulting in an ELISA IC₅₀ of 195 µg/L, which is 812-fold less sensitive than assays employing modern hapten designs [2]. The López-Puertollano et al. study demonstrated that heterologous haptens—those structurally distinct from the immunizing hapten in linker length or attachment position—produce markedly different antibody recognition profiles; some heterologous conjugates were not recognized at all by certain monoclonal antibodies, while others afforded dramatically improved assay sensitivity [1]. Consequently, substituting Dicamba-butyric acid with a generic dicamba conjugate or an in-class hapten of different linker architecture is not functionally equivalent and may result in complete loss of assay signal or orders-of-magnitude sensitivity deficits [1][2].

Dicamba-Butyric Acid Performance Evidence


Enhanced Detection Sensitivity via Heterologous Hapten Design

Dicamba-butyric acid functions as a heterologous hapten within the López-Puertollano et al. 2022 immunoassay platform [1]. When the immunizing hapten DCa (Dicamba-(CH₂)₅-acid, tethered at C-5 with a 6-carbon spacer) was paired with structurally distinct heterologous competitor conjugates, the optimized direct competitive ELISA achieved a limit of detection (LOD) of 0.24 ng/mL for dicamba [1]. This represents an improvement of approximately 812-fold over the historical Clegg et al. 2001 ELISA (IC₅₀ = 195 µg/L = 195 ng/mL), where dicamba was conjugated without a spacer arm through its carboxylic acid group [2]. The heterology-based sensitivity gain is attributable to the differential recognition of the competitor hapten by the antibody, which reduces the affinity of the antibody for the immobilized competitor and thereby enhances competition by free analyte [1].

Immunoassay sensitivity Hapten heterology Environmental monitoring

Orthogonal Tethering Site Advantage for Heterologous Assays

Dicamba-butyric acid (SMILES: O=C(O)C1=C(Cl)C=CC(Cl)=C1OCCCCC(O)=O) features its carboxylated spacer arm attached via the phenolic oxygen at the C-2 position of the aromatic ring, replacing the native methoxy group of dicamba [1]. This is structurally distinct from the immunizing hapten DCa, in which a 6-carbon spacer is tethered at the C-5 position while retaining the methoxy and carboxylic acid groups unmodified [1]. The López-Puertollano study explicitly demonstrated that tethering site profoundly affects antibody recognition: monoclonal antibodies raised against DCa completely failed to recognize heterologous conjugates of haptens DCb and DCc, where the carboxylic acid moiety was blocked [1]. This demonstrates that the antigen–antibody binding interface is exquisitely sensitive to the chemical presentation of dicamba's functional groups, making the availability of haptens with alternative tethering sites—such as Dicamba-butyric acid—essential for optimizing heterologous assay formats [1].

Hapten design Tethering site Antibody specificity

Validated Recovery and Precision in Environmental Matrices

The direct competitive ELISA developed using the DCa immunizing hapten and heterologous competitor haptens (including Dicamba-butyric acid as a representative heterologous structure) was comprehensively validated on real environmental water samples [1]. Across water samples from different origins, the assay achieved recovery values between 90% and 120% with coefficients of variation (CV) below 20% [1]. The limit of quantification (LOQ) was experimentally established as the lowest dicamba concentration providing accurate and precise results in fortified samples [1]. For comparison, the earlier Huo et al. 2019 CLEIA assay (using haptens with aldehyde linkers) showed dicamba recovery of 86–108% in plant samples and 105–107% in soil samples, with an IC₅₀ of 0.874 ng/mL that was over 15 times lower than the conventional colorimetric enzyme immunoassay [2].

Assay validation Recovery Precision Water quality monitoring

Controlled Hapten Conjugation via Carboxylated Spacer

Dicamba-butyric acid's terminal carboxyl group on its aliphatic spacer arm permits activation via N,N′-disuccinimidyl carbonate (DSC) to form an NHS ester intermediate, enabling controlled covalent coupling to lysine residues on carrier proteins (BSA, OVA, HRP) [1]. The López-Puertollano study demonstrated that for the closely related DCa immunizing hapten, this NHS ester activation strategy yielded an excellent final hapten-to-protein molar ratio (MR) of 20.8 (from an initial MR₀ of 30) when conjugated to BSA, as determined by MALDI-TOF–MS [1]. For assay conjugates, lower hapten densities were preferred (OVA MR range: 2.3–9.5; HRP MR range: 0.6–3.2 across eight different haptens) [1]. In contrast, early methods that conjugated dicamba directly via its native –COOH group without a spacer arm offered no control over hapten presentation geometry and resulted in antibodies with IC₅₀ values of 195 µg/L [2]. The defined spacer architecture of Dicamba-butyric acid ensures batch-to-batch reproducibility of conjugate stoichiometry and spatial orientation of the haptenic epitope, a critical quality attribute for commercial immunoassay kit manufacturing [1].

Hapten conjugation Molar ratio Assay reproducibility Quality control

Dicamba-Butyric Acid Application Scenarios


Environmental Water ELISA Kit Construction

Environmental testing laboratories and regulatory agencies seeking to monitor dicamba contamination in surface water, groundwater, and irrigation runoff should procure Dicamba-butyric acid as a heterologous competitor hapten for constructing competitive ELISA kits. The heterologous hapten design enables LOD values of 0.24 ng/mL with 90–120% recovery and CV <20%, performance metrics that are unattainable with first-generation dicamba conjugates lacking spacer arms (IC₅₀ = 195 µg/L) [1]. This sensitivity level is critical for compliance monitoring in jurisdictions where dicamba use restrictions are in effect, such as certain U.S. states with cut-off dates and buffer zone requirements [1].

Monoclonal Antibody Development with Heterologous Haptens

Core facilities and contract research organizations developing monoclonal antibodies against dicamba should include Dicamba-butyric acid in their hapten portfolio because its tethering site (C-2 phenolic oxygen) is orthogonal to the immunizing hapten DCa (C-5 position) [1]. The López-Puertollano study demonstrated that antibodies raised against DCa exhibit differential recognition of heterologous conjugates—some conjugates show zero signal—confirming that access to multiple tethering chemistries is essential for identifying the optimal immunizing/competitor hapten pair [1]. Dicamba-butyric acid thus provides a structurally defined alternative for heterologous assay format screening [1].

Batch-to-Batch Reproducibility in Kit Manufacturing

Commercial immunoassay kit manufacturers require haptens with defined, reproducible conjugation chemistry for quality-controlled production. Dicamba-butyric acid's terminal carboxyl group on its aliphatic spacer arm enables stoichiometrically controlled NHS ester activation and conjugation to carrier proteins, as validated by MALDI-TOF–MS for analogous haptens in the López-Puertollano study [1]. This is in contrast to direct conjugation of dicamba through its native carboxylic acid, which offers no control over the molar ratio or spatial orientation of the coupled hapten, resulting in poorly defined immunoreagents that produce variable assay performance [1].

Hapten Structure-Activity Relationship Research

Research groups investigating fundamental structure–activity relationships in hapten design should procure Dicamba-butyric acid as part of a systematically varied hapten library. Its C-2 tethering via the phenolic oxygen (as opposed to C-5 tethering in DCa or carboxylic acid tethering in DCc) provides a critical structural variable for probing how antigen presentation geometry influences antibody paratope recognition and assay sensitivity [1]. The López-Puertollano study established that monoclonal antibodies can discriminate between haptens differing only in linker composition or tethering site; Dicamba-butyric acid is an essential component of such comparative investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicamba-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.